molecular formula C12H12N2O4 B8648767 4-Methyl-5,6-dimethoxy-8-nitroquinoline

4-Methyl-5,6-dimethoxy-8-nitroquinoline

Cat. No.: B8648767
M. Wt: 248.23 g/mol
InChI Key: MWNVHYGVJILSRP-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5,6-dimethoxy-4-methyl-8-nitroquinoline

InChI

InChI=1S/C12H12N2O4/c1-7-4-5-13-11-8(14(15)16)6-9(17-2)12(18-3)10(7)11/h4-6H,1-3H3

InChI Key

MWNVHYGVJILSRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Activity Trends

The antileishmanial efficacy of 8-aminoquinolines is highly dependent on substituent type and position:

  • Methoxy vs. 5,6-Dimethoxy substitution (as in the target compound) improves activity over mono-methoxy derivatives (e.g., 6-methoxyquinoline) by optimizing steric and electronic interactions with biological targets .
  • For example, 4-methyl-8-nitroquinoline (CAS 2801-29-8) lacks dimethoxy groups and shows reduced activity compared to the target compound .

Structural and Functional Comparisons

Table 1: Key Compounds and Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Biological Activity Notes
This compound C4: Methyl; C5/C6: Methoxy; C8: Nitro C₁₁H₁₀N₂O₄ 234.21 5333-02-8 High antileishmanial activity
6-Methoxy-8-nitroquinoline C6: Methoxy; C8: Nitro C₁₀H₈N₂O₃ 204.18 Not specified Moderate activity; less potent than dimethoxy analog
4-Methyl-8-nitroquinoline C4: Methyl; C8: Nitro C₁₀H₈N₂O₂ 188.19 2801-29-8 Lower activity due to lack of methoxy groups
8-Methyl-4-nitroquinoline-1-oxide C8: Methyl; C4: Nitro; N-Oxide C₁₀H₈N₂O₃ 204.18 14094-45-2 N-oxide group alters redox properties; activity not reported
6-Bromo-8-ethyl-5-nitroquinoline C6: Bromo; C8: Ethyl; C5: Nitro C₁₁H₉BrN₂O₂ 281.11 91062-74-7 Bromo/ethyl groups may enhance halogen bonding; synthetic intermediate
4-Chloro-6,7-dimethoxyquinoline C4: Chloro; C6/C7: Methoxy C₁₁H₁₀ClNO₂ 223.66 Not specified Chloro substitution increases electrophilicity; used in synthesis

Physicochemical Properties

  • Planarity and Intramolecular Interactions: Dimethoxy substituents (as in 4-Chloro-6,7-dimethoxyquinoline) contribute to molecular planarity, favoring π-π stacking and target binding . Intramolecular C–H⋯O/N interactions stabilize the nitroquinoline core, as seen in crystallographic studies .

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